molecular formula C24H31ClN6O B1678927 1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride CAS No. 214212-38-1

1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride

Cat. No.: B1678927
CAS No.: 214212-38-1
M. Wt: 455.0 g/mol
InChI Key: RLFYAIUQWFELJD-UHFFFAOYSA-N
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Description

PNU-142731A is a novel anti-inflammatory compound belonging to the pyrrolopyrimidine class. It has shown significant potential in preclinical studies as a treatment for asthma and other inflammatory conditions. The compound is known for its ability to inhibit eosinophilic lung inflammation and has demonstrated good bioavailability in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PNU-142731A involves the preparation of pyrrole derivatives, which are then used as precursors for the formation of pyrrolopyrimidines. The synthetic route typically includes the following steps:

    Preparation of Pyrrole Derivatives: Pyrrole derivatives are synthesized using various starting materials and reaction conditions. For example, the reaction of 2,4-dichloropyrimidine with an appropriate amine can yield the desired pyrrole derivative.

    Formation of Pyrrolopyrimidine: The pyrrole derivative is then subjected to cyclization reactions to form the pyrrolopyrimidine core structure.

Industrial Production Methods

Industrial production of PNU-142731A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:

Chemical Reactions Analysis

Types of Reactions

PNU-142731A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

PNU-142731A has been extensively studied for its anti-inflammatory properties. Its applications in scientific research include:

Mechanism of Action

PNU-142731A exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-5 and interleukin-6. It also reduces the accumulation of eosinophils and lymphocytes in the airways, thereby alleviating inflammation. The compound’s mechanism of action involves modulation of Th2 cytokine pathways and enhancement of Th1 cytokine responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PNU-142731A is unique due to its potent anti-inflammatory effects and favorable bioavailability profile. Unlike PNU-104067F, it does not cause gall bladder toxicity, making it a safer alternative for therapeutic use .

Properties

CAS No.

214212-38-1

Molecular Formula

C24H31ClN6O

Molecular Weight

455.0 g/mol

IUPAC Name

2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)-1-pyrrolidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C24H30N6O.ClH/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29;/h1-2,9-10H,3-8,11-17H2;1H

InChI Key

RLFYAIUQWFELJD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl

Appearance

Solid powder

Key on ui other cas no.

214212-38-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PNU-142731A;  PNU142731A;  PNU 142731A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride
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1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride
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1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride
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1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride
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1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride
Reactant of Route 6
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1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride

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